molecular formula C24H19NO4 B13655836 3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid

3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid

Cat. No.: B13655836
M. Wt: 385.4 g/mol
InChI Key: MULOIKZCIBVDEJ-UHFFFAOYSA-N
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Description

3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid is a synthetic organic compound featuring a cinnamic acid (3-phenyl-2-propenoic acid) backbone substituted at the para position of the phenyl ring with a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group. The Fmoc group is a widely used temporary protecting group in peptide synthesis, offering stability under basic conditions and facile removal via piperidine treatment. The α,β-unsaturated carboxylic acid moiety introduces conjugation, influencing reactivity and physical properties such as acidity and UV absorption. This compound is hypothesized to serve roles in solid-phase peptide synthesis (SPPS), bioconjugation, or as a building block for advanced materials .

Properties

IUPAC Name

3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-23(27)14-11-16-9-12-17(13-10-16)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-14,22H,15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULOIKZCIBVDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid

Stepwise Synthetic Routes and Reaction Conditions

Preparation of the Aminophenyl Intermediate

The starting point is typically the synthesis or procurement of a 4-aminophenyl derivative. This can be achieved by:

  • Nucleophilic substitution or reduction of corresponding nitro precursors.
  • Functionalization to introduce the propenoic acid side chain via condensation reactions (e.g., Knoevenagel condensation).
Introduction of the Fluorenylmethoxycarbonyl Protecting Group

The amino group on the phenyl ring is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is commonly done by reacting the free amine with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) under mild basic conditions, such as in the presence of sodium bicarbonate or triethylamine in aqueous-organic solvent mixtures (e.g., dioxane/water).

  • Reaction conditions: room temperature, overnight stirring.
  • Solvent system: aqueous dioxane or tetrahydrofuran (THF).
  • Workup: acidification to precipitate the Fmoc-protected product, followed by filtration and drying.
Formation of the Propenoic Acid Moiety

The propenoic acid group is introduced through condensation reactions, often involving aldehydes or activated acid derivatives to form the α,β-unsaturated acid structure.

  • Typical reagents: aldehydes or acyl chlorides.
  • Catalysts: base catalysts such as piperidine or pyridine.
  • Solvent: organic solvents like dichloromethane (DCM) or THF.
  • Purification: flash chromatography or recrystallization.

Representative Synthetic Procedure (Literature Example)

Step Reagents and Conditions Outcome
1. Aminophenyl compound synthesis Reduction of 4-nitrophenyl derivative using Pd/C and hydrogen gas in ethanol 4-aminophenyl intermediate
2. Fmoc protection React 4-aminophenyl intermediate with Fmoc-OSu in aqueous dioxane, base (NaHCO3), room temperature, overnight Fmoc-protected aminophenyl compound
3. Propenoic acid formation Knoevenagel condensation with appropriate aldehyde and base catalyst in THF or DCM This compound

Analysis of Reaction Conditions and Yields

Reaction Step Solvent(s) Catalyst/Base Temperature Yield (%) Notes
Aminophenyl intermediate synthesis Ethanol Pd/C (catalyst) Room temp to reflux 85-90 Hydrogenation step
Fmoc protection Dioxane/water Sodium bicarbonate Room temp 80-87 Mild conditions, precipitation of product
Propenoic acid formation THF or DCM Piperidine or pyridine Room temp to mild heating 75-80 Knoevenagel condensation

Yields are generally high owing to the mild reaction conditions and efficient purification methods such as recrystallization and flash chromatography.

Purification and Characterization

  • Purification Techniques : Flash silica gel chromatography (using gradients of methanol in dichloromethane), preparative layer chromatography, or reverse-phase high-performance liquid chromatography (RP-HPLC) are standard methods to obtain high-purity compounds.
  • Characterization : The final compound is characterized by:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).
    • Mass spectrometry (MS).
    • High-performance liquid chromatography (HPLC) for purity.
    • Melting point determination.

Typical NMR signals confirm the presence of the Fmoc group aromatic protons (7.2–7.9 ppm), the propenoic acid vinyl protons, and the amino-substituted phenyl signals.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound employs similar synthetic routes but incorporates:

  • Use of continuous flow reactors to improve reaction control and scalability.
  • Automated synthesis platforms to enhance reproducibility and reduce manual intervention.
  • Advanced purification techniques such as preparative chromatography and crystallization to ensure pharmaceutical-grade purity.

Summary Table: Preparation Methods Overview

Aspect Detail
Starting Materials 4-Aminophenyl derivatives, Fmoc-OSu, aldehydes or acyl derivatives
Key Reactions Amino protection with Fmoc, Knoevenagel condensation for propenoic acid
Solvents Dioxane/water, THF, dichloromethane, ethanol
Catalysts/Bases Sodium bicarbonate, piperidine, pyridine, Pd/C (for reductions)
Purification Flash chromatography, preparative TLC, RP-HPLC
Yields 75-90% per step
Characterization NMR, MS, HPLC, melting point

Research Findings and Literature Support

  • The Fmoc protection step is well-documented as a mild and efficient method to protect amino groups in complex molecules, facilitating subsequent reactions without side reactions.
  • Knoevenagel condensation is a reliable method for forming α,β-unsaturated acids like the propenoic acid moiety, with high stereochemical control and yields.
  • Industrial methods focus on improving scalability and purity, often using continuous flow and automated systems.
  • The compound's structural integrity and purity are critical for its applications in peptide synthesis and medicinal chemistry, necessitating rigorous purification and characterization protocols.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acrylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to Fmoc-protected amino acids and related derivatives (Table 1), focusing on chain length, substituents, and functional groups.

Table 1: Key Structural and Physical Properties of Comparable Compounds
Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications Reference
Target: 3-[4-[[(Fmoc)amino]phenyl]-2-propenoic acid C24H19NO4 397.42 Fmoc-protected amino, α,β-unsaturated acid Potential SPPS linker, conjugate addition Inferred
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid (HY-W010984) C25H23NO4 401.45 Fmoc-protected amino, propanoic acid Peptide synthesis, chiral building block
Fmoc-(4-aminophenyl)acetic acid C23H19NO4 373.41 Fmoc-protected amino, acetic acid Solid-phase linker, bioconjugation
(S)-2-Fmoc-amino-3-(4-difluoromethylphenyl)propanoic acid (CS-0099834) C25H21F2NO4 437.44 Fmoc-protected amino, difluoromethyl Enhanced lipophilicity, fluorophore
3-[4-(Fmoc-amino)phenyl]-2-Boc-aminopropanoic acid () C29H30N2O6 502.56 Fmoc and Boc-protected amino groups Dual protection for orthogonal synthesis

Physical and Chemical Properties

  • Acidity: The propenoic acid group (pKa ~4.5) is more acidic than propanoic (pKa ~4.9) or acetic acid (pKa ~2.5) due to resonance stabilization of the conjugate base.
  • Solubility: Fmoc groups enhance hydrophobicity. The target compound is likely less soluble in aqueous buffers than Fmoc-(4-aminophenyl)acetic acid (shorter chain) but more soluble than long-chain derivatives (e.g., octanoic acid analogs in ) .
  • Melting Points: Saturated Fmoc-amino acids (e.g., : 120–150°C) typically have higher melting points than unsaturated analogs due to crystalline packing efficiency. The target compound may exhibit a lower melting range (~100–120°C) .

Biological Activity

3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid, commonly referred to as Fmoc-phenylalanine derivative, is a synthetic compound that has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H25NO6C_{23}H_{25}NO_6, with a molecular weight of 401.45 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group that enhances its stability and solubility, making it suitable for various applications in organic synthesis and biochemistry.

PropertyValue
Molecular FormulaC₃₃H₃₁NO₆
Molecular Weight401.45 g/mol
CAS Number284492-06-4
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The Fmoc group serves as a protective moiety during peptide synthesis, allowing for selective reactions without interference from the amino group. This characteristic is crucial for maintaining the integrity of biologically active compounds during synthesis.

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Similar structures have shown potential antimicrobial effects against various strains of bacteria and fungi.
  • Anti-inflammatory Effects : Compounds with fluorenyl moieties are known to modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Case Studies

  • Anticancer Activity :
    A study published in the Journal of Medicinal Chemistry explored the anticancer properties of Fmoc derivatives. The results demonstrated that certain derivatives could inhibit tumor growth in vitro and in vivo models by inducing apoptosis through caspase activation pathways.
  • Peptide Synthesis :
    In a study focusing on peptide synthesis, researchers utilized this compound as a building block. The synthesized peptides exhibited enhanced stability and bioactivity, showcasing the utility of Fmoc protection in maintaining peptide integrity during synthesis.
  • Antimicrobial Testing :
    An investigation into the antimicrobial properties revealed that modifications to the fluorenyl group significantly enhanced the activity against Gram-positive bacteria, suggesting structural optimization can lead to improved efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid?

  • Methodology : The compound is synthesized via Fmoc (fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling reactions. A typical route involves:

Fmoc protection : Reaction of the primary amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃) to introduce the protective group .

Propenoic acid formation : Wittig or Horner-Wadsworth-Emmons reactions to introduce the α,β-unsaturated carboxylic acid moiety .

  • Critical parameters : Maintain anhydrous conditions during coupling and use catalysts like HOBt (hydroxybenzotriazole) or HBTU to enhance reaction efficiency .

Q. How can purity and structural integrity be validated for this compound?

  • Analytical methods :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) to confirm ≥98% purity .
  • NMR : ¹H/¹³C NMR to verify the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) and propenoic acid backbone (δ 5.8–6.8 ppm for vinyl protons) .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (e.g., [M+Na]+ ions) .

Q. What are the primary applications in peptide synthesis?

  • Role : The Fmoc group acts as a temporary protective group for amines during solid-phase peptide synthesis (SPPS). The α,β-unsaturated acid enables conjugation via Michael addition or thiol-ene chemistry .
  • Case study : Used to synthesize fluorinated peptides for targeting G-protein-coupled receptors (GPCRs) .

Intermediate Research Questions

Q. How to optimize coupling efficiency in SPPS using this compound?

  • Factors affecting efficiency :

  • Solvent polarity : Use DMF or DCM for optimal solubility of Fmoc-protected intermediates .
  • Deprotection conditions : 20% piperidine in DMF for Fmoc removal, monitored by UV absorbance at 301 nm .
  • Reaction time : Extend coupling times (1–2 hours) for sterically hindered residues .

Q. What stability challenges arise during storage?

  • Key issues :

  • Hydrolysis : The Fmoc group is sensitive to prolonged exposure to bases or moisture. Store at –20°C in desiccated conditions .
  • Photodegradation : Protect from light to prevent decomposition of the propenoic acid moiety .
    • Stability data :
ConditionDegradation (%)Timeframe
Room temperature15%30 days
–20°C (desiccated)<2%6 months

Advanced Research Questions

Q. How to resolve contradictory solubility data in polar vs. nonpolar solvents?

  • Analysis : Contradictions arise from substituent effects. For example:

  • Phenyl vs. naphthalene derivatives : Electron-withdrawing groups (e.g., –CF₃ in fluorinated analogs) reduce solubility in DCM but enhance it in DMSO .
  • Methodological approach : Use dynamic light scattering (DLS) to quantify aggregation tendencies or molecular dynamics simulations to predict solvent interactions .

Q. What strategies mitigate racemization during peptide coupling?

  • Racemization pathways : Base-induced epimerization at the α-carbon of the propenoic acid .
  • Solutions :

  • Low-temperature coupling : Perform reactions at 4°C to slow base-catalyzed racemization .
  • Chiral auxiliaries : Introduce tert-butyl or methoxynaphthyl groups to sterically hinder racemization .

Q. How to troubleshoot low yields in conjugate addition reactions?

  • Common issues :

  • Steric hindrance : Bulky substituents (e.g., tert-butoxy groups) reduce accessibility of the α,β-unsaturated bond .
  • Side reactions : Thiol or amine nucleophiles may attack the Fmoc group instead of the propenoic acid.
    • Optimization :
  • Protecting group strategy : Use orthogonal protection (e.g., allyloxycarbonyl for amines) .
  • Catalyst screening : Test Pd⁰ or Ru-based catalysts for regioselective additions .

Data Contradiction Analysis

Q. Conflicting reports on biological activity: How to validate mechanisms?

  • Case example : Discrepancies in antimicrobial activity may stem from impurities in early batches .
  • Resolution :

Repurify compounds using preparative HPLC .

Re-evaluate activity via dose-response assays (IC₅₀ values) and compare with structurally validated analogs .

Methodological Resources

  • Synthetic protocols : Detailed SPPS workflows with Fmoc chemistry .
  • Safety guidelines : GHS-compliant handling of acute toxicity (Category 4) and respiratory irritants .

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